4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide

Catalog No.
S12129854
CAS No.
302910-18-5
M.F
C16H17N3O3
M. Wt
299.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-t...

CAS Number

302910-18-5

Product Name

4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-(3-methylphenyl)butanediamide

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C16H17N3O3/c1-12-4-2-5-13(10-12)18-15(20)7-8-16(21)19-17-11-14-6-3-9-22-14/h2-6,9-11H,7-8H2,1H3,(H,18,20)(H,19,21)/b17-11+

InChI Key

MHORJQISFZORNE-GZTJUZNOSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CC=CO2

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CO2

The compound 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide is a hydrazone derivative characterized by a furan moiety and a hydrazinyl group. This compound features a butanamide backbone, which contributes to its structural complexity. The furan ring is known for its reactivity and potential biological activity, while the hydrazinyl group can participate in various

  • Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones, which are often used in organic synthesis.
  • Oxidation Reactions: The furan ring can be oxidized to form more reactive intermediates, potentially leading to various derivatives.
  • Hydrolysis: The amide bond in the butanamide structure may undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and amine.

Research indicates that compounds containing furan and hydrazine moieties exhibit significant biological activities, including antimicrobial and antiviral properties. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine have shown promise as inhibitors of SARS-CoV-2 main protease, with some exhibiting low cytotoxicity and potent inhibitory effects at micromolar concentrations . The unique structural features of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide may contribute to similar biological activities.

The synthesis of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide can involve several steps:

  • Formation of the Hydrazone: Reacting furan-2-carbaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone.
  • Amidation: Treating the hydrazone with an appropriate acyl chloride or anhydride to introduce the butanamide functionality.
  • Purification: The product can be purified using recrystallization or chromatography techniques.

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new antiviral agents or antimicrobial drugs. Additionally, its unique structure might be explored in materials science for developing functional materials with specific properties.

Interaction studies are crucial for understanding how 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to target proteins, such as enzymes involved in viral replication.
  • Mechanism of Action Studies: Investigating how the compound affects cellular pathways or viral processes.
  • Toxicity Evaluations: Assessing the cytotoxic effects on various cell lines to determine safety profiles.

Several compounds share structural features with 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Properties
2-(Furan-2-ylmethylene)hydrazineFuran ring, hydrazine groupAntiviral activity against SARS-CoV-2Non-peptidomimetic inhibitor
3-Amino-1H-pyrazole derivativesPyrazole ring, amine substitutionAntimicrobial propertiesDiverse biological activities
Thiadiazole derivativesThiadiazole coreAntimicrobial activityPotential for drug development

The unique combination of a furan ring with a hydrazinyl group and an m-tolyl substituent in 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide distinguishes it from these compounds, potentially enhancing its pharmacological profile and offering novel therapeutic avenues.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

299.12699141 g/mol

Monoisotopic Mass

299.12699141 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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